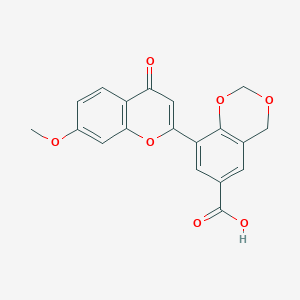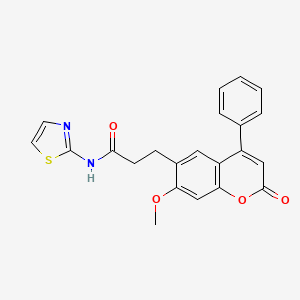![molecular formula C27H20ClNO5 B12199623 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate](/img/structure/B12199623.png)
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate is a complex organic compound that features a unique structure combining an indole, benzofuran, and benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Benzofuran Ring: This can be synthesized via the cyclization of ortho-hydroxyaryl ketones.
Condensation Reaction: The indole and benzofuran intermediates are then condensed using a suitable aldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran rings.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and benzofuran rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives of the chlorobenzoate moiety.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may act as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The indole and benzofuran moieties can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Other Indole Derivatives : Compounds with similar indole structures but different substituents.
Uniqueness
The uniqueness of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate lies in its combined indole, benzofuran, and chlorobenzoate structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C27H20ClNO5 |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C27H20ClNO5/c1-3-29-15-16(21-13-17(32-2)9-11-23(21)29)12-25-26(30)20-10-8-18(14-24(20)34-25)33-27(31)19-6-4-5-7-22(19)28/h4-15H,3H2,1-2H3/b25-12+ |
InChI Key |
CUVIQYYHKIWJTM-BRJLIKDPSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Cl |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12199551.png)


![N-(2,4-dichlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12199567.png)

![2-[(2,5-Dimethoxyphenyl)methylene]-7-[(3,5-dimethylpiperidyl)methyl]-6-hydroxy benzo[b]furan-3-one](/img/structure/B12199578.png)
![3-butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12199584.png)
![benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12199601.png)
![N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B12199609.png)
![1-[2-butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B12199611.png)
![Acetamide, 2-[(5-chloro-8-quinolinyl)oxy]-N-(phenylmethyl)-](/img/structure/B12199614.png)
![N-(4-{[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B12199619.png)
![1-(4-chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12199625.png)
